Phenylmethyl 6-chloroanthranilate
Description
Phenylmethyl 6-chloroanthranilate (C₁₃H₁₀ClNO₂) is a chlorinated derivative of anthranilic acid, where the carboxylic acid group is esterified with a phenylmethyl (benzyl) group. This compound is structurally characterized by a 6-chloro substitution on the anthranilate aromatic ring, conferring unique physicochemical and biological properties.
Key applications of this compound include its role as a gratuitous inducer in microbial metabolic pathways. Evidence from Pseudomonas fluorescens studies demonstrates its ability to activate the antR-Pant promoter system with efficiency comparable to anthranilate, but with significantly slower metabolic degradation . This stability makes it advantageous for sustained induction in bioproduction systems. Analytical methods, such as HPLC, confirm its distinct chromatographic behavior (retention time: 3.01 min) compared to related compounds like anthranilate (3.46 min) and benzoate (4.98 min) .
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
benzyl 2-amino-6-chlorobenzoate |
InChI |
InChI=1S/C14H12ClNO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |
InChI Key |
YYURQIXRPHBVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Phenylmethyl 6-chloroanthranilate belongs to a broader class of phenylmethyl esters and anthranilate derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Metabolic and Analytical Insights
- Metabolic Pathways: Anthranilate is metabolized via the β-ketoadipate pathway, leading to rapid depletion in microbial cultures. In contrast, this compound shows minimal degradation, maintaining inducer concentration over time (Figure 6B, ). fluorescens, highlighting substrate specificity in microbial metabolism .
Chromatographic Behavior :
- HPLC analysis reveals distinct separation of this compound from anthranilate and benzoate, enabling precise quantification in complex mixtures .
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